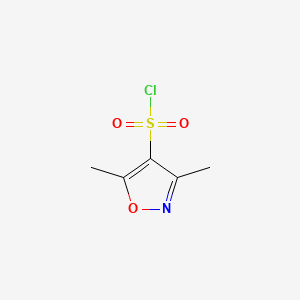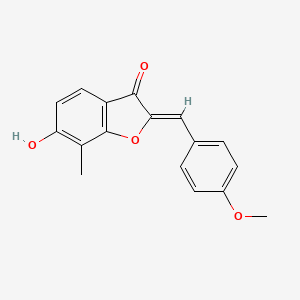![molecular formula C12H6F3N3O2 B1301188 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil CAS No. 75838-24-3](/img/structure/B1301188.png)
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil
Descripción general
Descripción
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is a chemical compound with the molecular formula C12H6F3N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil consists of 12 carbon atoms, 6 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, and 2 oxygen atoms . The average mass is 281.190 Da and the monoisotopic mass is 281.041199 Da .Physical And Chemical Properties Analysis
The melting point of 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil is 230-233°C . The molecular weight is 281.19 g/mol.Aplicaciones Científicas De Investigación
Organic Chemistry
The compound can be used in organic chemistry as a thiophile , a substance that can activate batches of p-tolyl thioglycoside donors at room temperature . This activation allows for the efficient glycosylation of various alcoholic acceptors, providing the desired glycosides .
Drug Development
The trifluoromethyl group, which is present in “5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil”, is a common feature in many FDA-approved drugs . This group can contribute to the drug’s pharmacological activities, making the compound a potential candidate for drug development .
Insecticidal Activity
The compound has been studied for its potential insecticidal activity . However, more research is needed to fully understand its effectiveness and safety in this application.
Life Science Research
“5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil” can be used in life science research, particularly in fields like cell biology, genomics, and proteomics . It can be used to study the effects of the compound on various biological processes.
Synthesis of Biologically Relevant Glycosidic Linkages
The compound can be used for the stereoselective construction of some biologically relevant glycosidic linkages, as exemplified by α-idosides, α-galactoamines, β-mannosides, and β-rhamnosides .
Development of New Activation Protocols
The compound’s ability to activate p-tolyl thioglycoside donors at room temperature can lead to the development of new activation protocols in organic chemistry .
Safety and Hazards
Safety data sheets suggest that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .
Mecanismo De Acción
Mode of Action
It is known that the compound is a powerful thiophile that can activate batches of p-tolyl thioglycoside donors at room temperature . This suggests that the compound may interact with its targets through a glycosylation mechanism, leading to the formation of desired glycosides .
Biochemical Pathways
The biochemical pathways affected by 5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil are likely related to glycosylation, given the compound’s ability to efficiently glycosylate various alcoholic acceptors . The downstream effects of these pathways are currently unknown and require further investigation.
Result of Action
The compound’s ability to activate p-tolyl thioglycoside donors and efficiently glycosylate various alcoholic acceptors suggests that it may have significant effects at the molecular level .
Propiedades
IUPAC Name |
2,4-dioxo-1-[3-(trifluoromethyl)phenyl]pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)8-2-1-3-9(4-8)18-6-7(5-16)10(19)17-11(18)20/h1-4,6H,(H,17,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRPMKHYWNEDAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=C(C(=O)NC2=O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371568 | |
| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Cyano-1-[3-(trifluoromethyl)phenyl]uracil | |
CAS RN |
75838-24-3 | |
| Record name | 2,4-Dioxo-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80371568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl 2,5-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1301114.png)







